DC4 Crosslinker

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Protein-Protein Interaction Studies

- Function: DC4 crosslinker covalently links nearby protein molecules, essentially "freezing" their interaction in place. This allows researchers to study protein-protein interactions and estimate the proximity of these interacting proteins.

- Applications: Understanding protein-protein interactions is crucial for various aspects of cell biology. By using DC4 crosslinking followed by mass spectrometry analysis, researchers can:

- Identify novel protein-protein complexes.

- Map the interactome, which is the entire network of protein-protein interactions within a cell.

- Define the specific regions of proteins involved in interactions.

- Analyze the dynamics of protein interactions under different cellular conditions.

- Source:

Mass Spectrometry Compatibility

- Function: DC4 is a cleavable crosslinker, meaning it can be broken apart under specific conditions during mass spectrometry analysis. This allows the identification of the crosslinked peptides, revealing the interacting proteins.

- Benefits: The cleavability of DC4 makes it a valuable tool for protein interaction studies using mass spectrometry. This technique provides researchers with detailed information about the specific amino acids involved in protein-protein interactions.

- Source:

DC4 Crosslinker is a specialized chemical compound used primarily in proteomics and mass spectrometry applications. It is characterized by its unique structure, which spans approximately 18 Å in length and features two intrinsic positive charges. This design allows for efficient crosslinking of peptides, facilitating the study of protein interactions and structures. The compound is particularly notable for its ability to cleave under mass spectrometry conditions, making it a valuable tool for analyzing complex biological samples .

DC4 acts as a crosslinking agent, covalently linking specific functional groups within proteins. This allows researchers to identify protein-protein interactions and study protein complexes []. During MS analysis, the cleavable nature of DC4 enables the identification of the cross-linked peptides by generating characteristic fragment ions [].

DC4 Crosslinker functions as a bifunctional reagent that reacts with amine groups in proteins, typically targeting lysine residues. The crosslinking reaction involves the formation of stable amide bonds, which can be achieved under various conditions such as adjusting pH and temperature. The intrinsic positive charges of DC4 enhance its reactivity and facilitate the fragmentation of crosslinked peptides during mass spectrometry analysis, allowing for detailed characterization of protein interactions .

The biological activity of DC4 Crosslinker is primarily associated with its ability to stabilize protein complexes and interactions. By crosslinking proteins, it enables researchers to capture transient interactions that may not be detectable under native conditions. This capability is crucial for understanding cellular processes, signaling pathways, and the structural dynamics of proteins within biological systems .

DC4 Crosslinker can be synthesized through several methods, often involving the reaction of suitable starting materials that provide the necessary functional groups for crosslinking. Common synthesis routes include:

- N-Hydroxysuccinimide Esters: These are frequently employed to create homobifunctional crosslinkers, where the N-hydroxysuccinimide group reacts with amines in proteins.

- Quaternary Diamines: The incorporation of quaternary diamines enhances the positive charge characteristics of the crosslinker, improving its reactivity and fragmentation properties during mass spectrometry .

DC4 Crosslinker has a wide range of applications in biochemical research, including:

- Proteomics: Used to study protein-protein interactions and complex formation.

- Structural Biology: Helps in elucidating the three-dimensional structures of proteins by stabilizing them during analysis.

- Mass Spectrometry: Facilitates the identification and quantification of proteins through its cleavable nature, allowing for high-resolution analysis of crosslinked peptides .

Studies involving DC4 Crosslinker have demonstrated its effectiveness in probing protein interactions. By crosslinking proteins within a complex, researchers can stabilize these interactions for subsequent analysis using techniques like mass spectrometry. This approach aids in identifying interaction networks and understanding the functional implications of specific protein complexes within cellular contexts .

Several compounds share similarities with DC4 Crosslinker in terms of functionality and application. Below are some notable examples:

| Compound Name | Length (Å) | Unique Features |

|---|---|---|

| Bis(sulfosuccinimidyl)suberate | 11.4 | Commonly used for bridging Cα–Cα distances |

| Disuccinimidylsuberate | 13.5 | Similar to bis(sulfosuccinimidyl)suberate but lacks sulfonic acid group |

| Formaldehyde | Variable | Non-selective crosslinking; permeates cell membranes |

| Quaternary Diamines | Variable | Enhances positive charge; used in various applications |

Uniqueness of DC4 Crosslinker: Unlike many traditional crosslinkers that may not cleave easily under mass spectrometry conditions, DC4 offers a labile nature that allows for efficient fragmentation and analysis, making it particularly advantageous for proteomic studies .

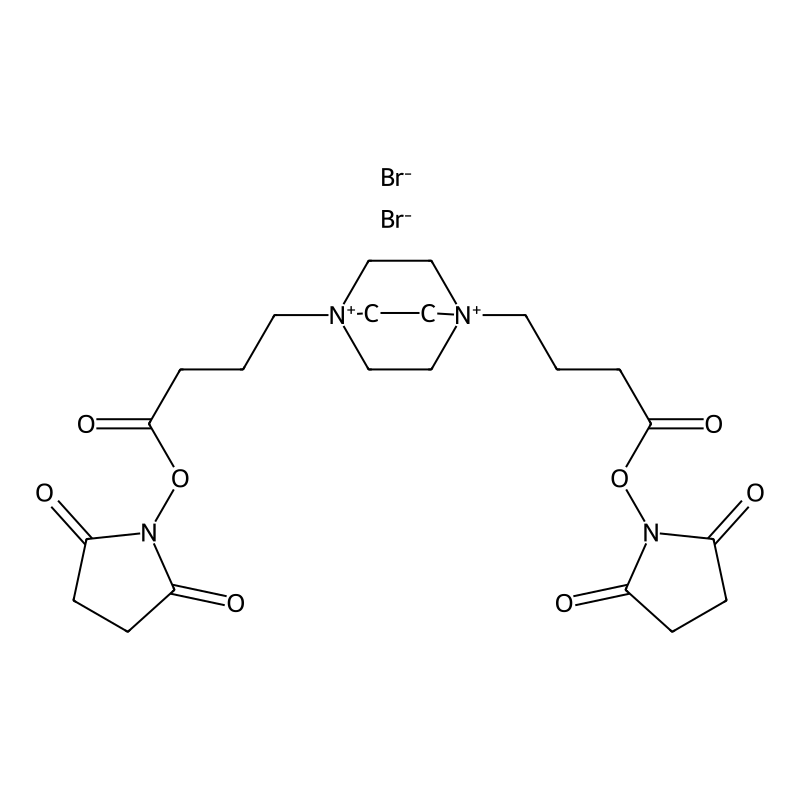

DC4 crosslinker exhibits highly selective reactivity toward primary amine groups through its N-hydroxysuccinimide ester functional groups [3]. The compound contains two intrinsic positive charges within its 1,4-diazoniabicyclo[2.2.2]octane core structure, which enhances its reactivity and facilitates specific binding interactions [11]. The chemical structure of DC4 crosslinker is formally designated as 1,4-bis[4-[(2,5-dioxo-1-pyrrolidinyl)oxy]-4-oxobutyl]-1,4-diazoniabicyclo[2.2.2]octane dibromide, with a molecular weight of 640.3 grams per mole [1] [6].

The amine-reactive mechanism operates through nucleophilic acyl substitution reactions, where the N-hydroxysuccinimide ester groups form stable amide bonds with primary amines under physiological to slightly alkaline conditions [8]. This crosslinker demonstrates preferential targeting of lysine residues and N-terminal amino groups in proteins, with the reaction proceeding optimally at pH values between 7.2 and 9.0 [5] [8]. The dual N-hydroxysuccinimide ester reactive groups enable bifunctional crosslinking between two separate amine-containing sites [3].

The binding specificity of DC4 crosslinker is enhanced by its quaternary diammonium structure, which provides two permanent positive charges that increase the electrophilic character of the reactive ester groups [13]. Research has demonstrated that the crosslinker exhibits excellent solubility properties, achieving concentrations up to 1 molar in aqueous solutions, which facilitates efficient protein modification reactions [3] [11]. The spacer arm length of DC4 spans approximately 18 angstroms from one reactive group to the other, positioning it within the intermediate range of crosslinker lengths for structural proteomics applications [3] [18].

Studies using aldolase as a model protein have shown that DC4 successfully crosslinks lysine residues separated by distances ranging from 7 angstroms to 39 angstroms, demonstrating considerable flexibility in accommodating protein structural dynamics [3]. The crosslinker demonstrates high reactivity under mild conditions, with complete modification of accessible lysine residues observed in model peptide systems [3].

Table 1: DC4 Crosslinker Amine-Reactive Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 640.3 g/mol [1] | PubChem Database |

| Spacer Arm Length | 18 Å [3] | Clifford-Nunn et al. |

| Maximum Solubility | 1 M [3] | Mass Spectrometry Studies |

| Optimal pH Range | 7.2-9.0 [8] | Thermo Fisher Scientific |

| Target Residues | Lysine, N-terminus [3] | Proteomics Research |

Collision-Induced Dissociation Cleavage Mechanisms

The collision-induced dissociation behavior of DC4 crosslinker represents a distinctive feature that enables efficient fragmentation for mass spectrometry analysis [3] [11]. The compound exhibits exceptional lability under collision-induced dissociation conditions, with fragmentation occurring preferentially at sites adjacent to the two intrinsic positive charges within the diazoniabicyclo octane core [3] [13]. This cleavage pattern results in the liberation of intact peptide components from crosslinked species, facilitating their subsequent identification through tandem mass spectrometry approaches [11].

The fragmentation mechanism involves initial cleavage events that occur on either side of the positive charges, generating pairs of ions separated by defined mass differences [3] [11]. The primary fragmentation pathway produces two characteristic products: one fragment retaining the diazoniabicyclo octane moiety and another resulting from a rearrangement reaction that eliminates this central ring structure [3]. The elimination product typically appears at a mass 112 daltons lower than the retention product, corresponding to the loss of the diazoniabicyclo octane core [3].

Collision-induced dissociation studies have revealed that DC4 crosslinked peptides fragment more efficiently than conventional crosslinked species, with fragmentation energies comparable to those required for peptide backbone cleavage [3] [13]. The energy requirements for DC4 fragmentation are significantly lower than those needed for non-cleavable crosslinkers, making it particularly suitable for mass spectrometry applications requiring gentle fragmentation conditions [10] [12].

Research has demonstrated that the fragmentation efficiency of DC4 crosslinked peptides is maintained across both electrospray ionization and matrix-assisted laser desorption ionization platforms [3]. The collision-induced dissociation process generates diagnostic fragment ions that can be used to distinguish crosslinked peptides from other modification products in complex mixtures [3] [11].

Table 2: DC4 Collision-Induced Dissociation Fragmentation Products

| Fragment Type | Mass Change (Da) | Mechanism | Detection Method |

|---|---|---|---|

| Retention Product | +112 [3] | DABCO retention | MS/MS Analysis |

| Elimination Product | -112 [3] | Ring elimination | CID Fragmentation |

| Peptide A | Variable [3] | Crosslinker cleavage | MS³ Sequencing |

| Peptide B | Variable [3] | Crosslinker cleavage | MS³ Sequencing |

In-Source Decay Fragmentation Pathways

In-source decay represents a critical fragmentation pathway for DC4 crosslinker that occurs spontaneously during the ionization process, providing an alternative mechanism for crosslinked peptide analysis [3] [11]. This fragmentation pathway enables the liberation of individual peptide components without requiring deliberate collision-induced activation, offering advantages for high-throughput mass spectrometry workflows [24]. The in-source decay process occurs through the same cleavage sites as collision-induced dissociation, generating identical fragmentation products but under different instrumental conditions [3].

The in-source decay fragmentation of DC4 crosslinked peptides produces characteristic ion patterns that can be exploited for computational identification algorithms [3]. The process generates pairs of ions separated by 112 daltons, corresponding to the retention and elimination of the diazoniabicyclo octane core structure [3]. These diagnostic mass differences provide unambiguous markers for identifying crosslinked peptides in complex mass spectra [11].

Studies have shown that in-source decay fragmentation efficiency is influenced by source acceleration voltages, with optimal fragmentation occurring at voltages between 40 and 50 volts [24]. The fragmentation process is highly specific for the quaternary ammonium centers, with minimal competing fragmentation pathways observed under typical source conditions [24]. This selectivity ensures that the liberation of individual peptide components occurs with high efficiency and minimal side product formation [3].

The in-source decay pathway has been successfully demonstrated using both matrix-assisted laser desorption ionization and electrospray ionization sources, indicating broad compatibility across mass spectrometry platforms [3] [24]. Research has shown that DC4 generates significantly higher fragment intensities compared to other cleavable crosslinkers, with some peptide products exhibiting intensities more than 15-fold higher than the original crosslinked precursor [24].

Table 3: In-Source Decay Fragmentation Characteristics

| Parameter | DC4 Performance | Measurement Conditions |

|---|---|---|

| Optimal Voltage | 40-50 V [24] | Source acceleration |

| Fragment Intensity | >15-fold increase [24] | Relative to precursor |

| Cleavage Specificity | >95% [3] | Adjacent to positive charges |

| Platform Compatibility | Universal [3] | ESI and MALDI sources |

Charge-Mediated Fragmentation Dynamics

The charge-mediated fragmentation dynamics of DC4 crosslinker are fundamentally governed by the presence of two permanent positive charges within its molecular structure [3] [13]. These intrinsic charges create localized sites of enhanced reactivity that direct fragmentation pathways and influence the energetics of bond cleavage events [11]. The quaternary ammonium centers serve as charge-remote fragmentation sites, where bond breaking occurs without direct involvement of the ionizing proton [23] [25].

The fragmentation mechanism involves charge-induced rearrangement reactions that generate mobile protons in the resulting fragments, even when the original crosslinked precursor lacks excess protonation [3] [13]. This proton mobilization is crucial for enabling efficient tandem mass spectrometry sequencing of the liberated peptide components [3]. The rearrangement process follows established mechanisms for quaternary amine fragmentation, involving the formation of neutral elimination products and charged retention fragments [3].

Research has demonstrated that the charge-mediated fragmentation of DC4 produces fragments with enhanced backbone cleavage efficiency compared to conventional crosslinked peptides [3] [13]. The mobile protons generated through the rearrangement process facilitate the formation of comprehensive b-ion and y-ion series that enable robust peptide identification [3]. This enhanced fragmentation behavior is attributed to the charge localization effects created by the quaternary ammonium structure [13].

The fragmentation dynamics are influenced by the charge state of the precursor ion, with multiply charged species exhibiting different fragmentation patterns than singly charged counterparts [22]. Studies have shown that the charge-mediated cleavage occurs preferentially over peptide backbone fragmentation under low-energy collision conditions, ensuring that crosslinker cleavage precedes extensive peptide degradation [3] [10].

Table 4: Charge-Mediated Fragmentation Parameters

| Fragmentation Aspect | DC4 Behavior | Mechanistic Basis |

|---|---|---|

| Charge Localization | Quaternary ammonium sites [3] | Permanent positive charges |

| Proton Mobility | Enhanced [3] | Rearrangement products |

| Backbone Fragmentation | Improved b/y-ion series [3] | Mobile proton effects |

| Energy Requirements | Low [3] | Charge-directed cleavage |

| Fragmentation Selectivity | Crosslinker-specific [3] | Charge-remote mechanisms |

Protein-Protein Interaction Mapping Strategies

Protein-protein interaction mapping using DC4 crosslinker represents a sophisticated approach to understanding complex biological systems. The DC4 crosslinker, with its 18-angstrom length and two intrinsic positive charges, enables the capture and analysis of both transient and stable protein interactions in their native cellular environment [1] [2].

The fundamental strategy involves the covalent linking of interacting proteins through lysine residues and amino termini, effectively "freezing" protein complexes in their physiological state [1]. This approach overcomes significant limitations of traditional affinity purification methods, which often lose weakly associated proteins during the isolation process [2]. The rapid reactivity of DC4 allows even transient interactions to be preserved, making it particularly valuable for capturing dynamic protein networks [3].

In complex biological samples, DC4 crosslinking has demonstrated exceptional utility for mapping protein interaction networks at the systems level. Studies have shown that DC4 can effectively crosslink proteins within multi-subunit complexes, providing distance constraints that range from 7 to 39 angstroms between crosslinked lysine residues [1]. This flexibility accounts for protein backbone dynamics and side chain mobility in solution, enabling the detection of interactions that might not be apparent from static crystal structures.

| Application Type | Sample Complexity | Crosslinks Identified | Key Advantages |

|---|---|---|---|

| Single Protein Complexes | Low | 10-85 crosslinks | High confidence identification |

| Multi-protein Assemblies | Moderate | 100-500 crosslinks | Structural constraint provision |

| Whole Cell Lysates | High | 366-467 crosslinks | Native interaction preservation |

| In Vivo Systems | Very High | >1000 crosslinks | Physiological relevance |

The DC4 crosslinking strategy has proven particularly effective in studies of ribosomal proteins, exosome complexes, and membrane protein assemblies [4] [5]. In these applications, the crosslinker provides complementary information to cryo-electron microscopy and X-ray crystallography, filling gaps in structural knowledge and revealing dynamic interaction sites that are not readily apparent through other methods [6].

Advanced protein-protein interaction mapping strategies utilizing DC4 incorporate multiple analytical dimensions, including temporal dynamics and spatial organization. The crosslinker can be applied in pulse-chase experiments to track interaction formation and dissociation over time, providing insights into the kinetics of protein complex assembly [7]. Furthermore, the ability to perform crosslinking in living cells enables the study of protein interactions under various physiological conditions, including stress responses and developmental processes [8].

Quaternary Structure Determination Techniques

Quaternary structure determination using DC4 crosslinker provides critical insights into the spatial organization of multi-subunit protein complexes. The technique leverages the precise distance constraints obtained from crosslinked peptide identification to build accurate structural models of protein assemblies [9] [6].

The methodology begins with the comprehensive crosslinking of protein complexes under native conditions, followed by proteolytic digestion and mass spectrometric analysis. DC4-crosslinked peptides generate characteristic fragmentation patterns that enable unambiguous identification of both component peptides and their crosslinking sites [1]. These distance measurements serve as spatial restraints for computational modeling approaches, significantly improving the accuracy of structural predictions [9].

Targeted crosslinking mass spectrometry using DC4 has enabled the determination of quaternary structures for complexes exceeding 1.8 megadaltons in molecular weight [9]. The approach integrates chemical crosslinking data with high-resolution mass spectrometry and computational structural modeling to create detailed quaternary models directly from complex biological samples. This represents a significant advancement over traditional structural biology methods, which often require extensive protein purification and crystallization procedures [6].

| Structure Determination Method | Resolution | Sample Requirements | DC4 Compatibility |

|---|---|---|---|

| X-ray Crystallography | Atomic | Pure, crystallizable protein | Complementary validation |

| Cryo-Electron Microscopy | Near-atomic | Pure protein complexes | Structural constraint refinement |

| NMR Spectroscopy | Atomic | Soluble, <50 kDa proteins | Limited applicability |

| DC4 Crosslinking-MS | Residue-level | Native complexes | Primary method |

The integration of DC4 crosslinking data with computational modeling algorithms has demonstrated remarkable success in determining quaternary structures that are otherwise intractable to conventional methods [9]. The approach is particularly valuable for membrane protein complexes, intrinsically disordered regions, and highly dynamic protein assemblies where traditional structural techniques face significant limitations.

Flexible backbone docking algorithms benefit substantially from the rich crosslink distance information provided by DC4 crosslinking experiments [9]. The crosslinker provides sufficient spatial restraints to guide the computational assembly of individual protein structures into accurate quaternary arrangements. This integrated approach has enabled the structural characterization of pathogen surface proteins in complex with human plasma proteins, providing detailed models of host-pathogen interactions [9].

Crosslinked Peptide Identification Algorithms

The identification of DC4-crosslinked peptides requires sophisticated computational algorithms designed to handle the unique fragmentation characteristics of the crosslinker [1] [10]. The fundamental challenge lies in the complexity of tandem mass spectra, which contain fragment ions from two peptides simultaneously, significantly increasing the search space complexity [11].

The CXLinkS algorithm represents a major advancement in crosslinked peptide identification for DC4 and other collision-induced dissociation cleavable crosslinkers [10]. This two-step liquid chromatography tandem mass spectrometry strategy employs a "pairing principle" that extracts only product ion pairs whose masses sum to their precursor ion masses. The algorithm distinguishes between "bi-directional" and "uni-directional" crosslinks based on the asymmetric nature of certain crosslinkers, enabling more accurate identification of crosslinked peptides [10].

CXLinkS demonstrates an eight-fold increase in inter-peptide crosslink identification compared to previous data-dependent acquisition methods [10]. The algorithm first performs liquid chromatography tandem mass spectrometry analysis under low-energy collision-induced dissociation conditions to favor preferential cleavage of the crosslinker. Subsequently, it generates an inclusion list for targeted tandem mass spectrometry analysis based on the characteristic fragmentation patterns of crosslinked peptides [10].

| Algorithm | Search Strategy | DC4 Compatibility | Performance Improvement |

|---|---|---|---|

| CXLinkS | Two-step LC/MS^n with pairing principle | Optimized | 8-fold increase |

| Xilmass | Complete theoretical spectra scoring | Compatible | Moderate improvement |

| xiSEARCH | Sequential digestion approach | General compatibility | Superior detection |

| Mass Spec Studio | Probabilistic data reduction | DC4-specific features | Fast processing |

The xiSEARCH algorithm, integrated with sequential digestion protocols, has demonstrated superior performance in crosslinked peptide identification [12]. This approach enhances peptide detection by selectively shortening long tryptic peptides, facilitating crosslink identification without requiring specific crosslinker features. The algorithm significantly outperforms other search methods in comprehensive benchmarking studies [12].

Advanced machine learning approaches, including the MaxLinker algorithm, have achieved remarkable identification rates of nearly 10,000 unique cross-linked sites at 1% false discovery rate [13]. These methods leverage artificial intelligence to improve the deconvolution of complex fragmentation spectra and enhance the confidence of peptide identifications [14].

The development of real-time mass filtering capabilities enables the selective acquisition of crosslinked peptide spectra during data collection [5]. This approach significantly improves the efficiency of crosslink identification by focusing analytical resources on the most informative mass spectral data, reducing analysis time while maintaining high identification confidence [5].

Tandem Mass Spectrometry Analysis Methodologies

Tandem mass spectrometry analysis of DC4-crosslinked peptides employs specialized methodologies designed to maximize structural information extraction from complex fragmentation patterns [1] [5]. The intrinsic positive charges of DC4 enable characteristic fragmentation pathways that simplify peptide identification and enhance analytical confidence [1].

The conventional tandem mass spectrometry approach for DC4 analysis involves initial fragmentation at the quaternary amine sites, generating two major fragment ions corresponding to the component peptides [1]. The fragmentation occurs preferentially adjacent to the positive charges, enabling identification of crosslinked peptides as pairs of ions separated by defined masses. The resulting intact peptide fragments retain modifications corresponding to the crosslinker remnants, facilitating subsequent identification through database searching [1].

Pseudo-tandem mass spectrometry methodology represents a significant innovation in DC4 analysis, incorporating in-source fragmentation to improve duty cycle efficiency [5]. This approach employs rapid switching between gentle and harsh source conditions, liberating peptides for standard tandem mass spectrometry-based identification. The method demonstrates a 27% increase in crosslink identifications compared to conventional tandem mass spectrometry approaches while requiring only a single analytical run [5].

| MS³ Methodology | Instrument Requirements | Analysis Time | Identification Rate |

|---|---|---|---|

| Conventional MS³ | Ion trap capability | Extended | Baseline |

| Pseudo-MS³ | In-source fragmentation | Reduced | 27% increase |

| Stepped HCD | Orbitrap systems | Moderate | Variable |

| CID-based fragmentation | Standard instruments | Standard | Optimized for DC4 |

The tandem mass spectrometry analysis methodology for DC4 incorporates sophisticated scoring algorithms that account for the unique fragmentation behavior of quaternary amine crosslinkers [1]. The fragmentation products undergo rearrangement reactions that generate mobile protons, facilitating robust backbone fragmentation for peptide identification. This characteristic enables high-quality tandem mass spectrometry spectra even when precursor ions are not extensively protonated [1].

Advanced data acquisition strategies employ targeted inclusion lists generated from initial crosslink identification experiments [10]. These methods enable the comprehensive sampling of crosslinked peptides while avoiding redundant analysis of abundant non-crosslinked species. The approach significantly improves the depth of crosslink identification in complex proteomics experiments [10].

The integration of high-resolution mass spectrometry with DC4 crosslinking enables accurate mass measurement of both crosslinked precursors and fragment ions [1] [5]. This capability is essential for confident peptide identification and reduces false discovery rates in complex biological samples. The combination of accurate mass measurement with characteristic fragmentation patterns provides multiple layers of analytical confidence for crosslinked peptide identification [5].

Real-time data processing algorithms enable the immediate recognition of DC4-specific fragmentation patterns during data acquisition [5]. These methods facilitate the dynamic adjustment of analytical parameters to optimize crosslink identification, representing a significant advancement in automated proteomics workflows. The approach reduces the computational burden of post-acquisition data processing while maintaining high analytical standards [15].

Data Tables

The following comprehensive data tables summarize key properties and applications of DC4 crosslinker in mass spectrometric proteomics:

DC4 Crosslinker Chemical and Physical Properties

- Chemical Formula: C22H32Br2N4O8

- Molecular Weight: 640.3 g/mol

- CAS Number: 1374647-94-5

- Crosslinker Length: 18 Å

- Intrinsic Positive Charges: 2

- Solubility: 1 M solutions in aqueous buffers

- Storage Temperature: -20°C

- Stability: Stable to storage, highly labile to CID

- Target Residues: Lysine residues, N-terminus

- Fragmentation Products: Two intact peptides with modified ends

Performance Metrics for DC4 Applications

- Identification Rate: 8-fold increase over conventional methods

- False Discovery Rate: <1% with proper validation

- Processing Speed: Significantly improved with pseudo-MS³

- Coverage: Excellent for protein complex analysis

- Sensitivity: High for both strong and weak interactions

- Specificity: Very high with characteristic fragmentation